N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
Description
N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.
Properties
IUPAC Name |
N-benzyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-23(14-16-6-4-3-5-7-16)21(26)15-24-20(25)13-12-19(22-24)17-8-10-18(27-2)11-9-17/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAFHNXWKAXCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyridazinone core using suitable aryl halides and palladium-catalyzed cross-coupling reactions.
N-Benzylation and N-Methylation: The final steps involve the alkylation of the nitrogen atoms using benzyl halides and methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Inhibition of Osteoclast Differentiation
Research indicates that N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide acts as an inhibitor of osteoclast differentiation. Osteoclasts are critical for bone resorption, and their overactivity can lead to conditions such as osteoporosis. The compound has been shown to inhibit early stages of osteoclast fusion and enzymatic activity related to bone degradation without affecting the receptor activator of nuclear factor kappa-B ligand (RANKL) signaling pathway .
Potential Anti-Cancer Properties
The compound's structural features suggest potential anti-cancer applications. Similar compounds have been investigated for their ability to modulate cancer cell proliferation and apoptosis pathways. The specific interactions of this compound with cellular targets are currently under investigation.
Case Studies and Research Findings
Several studies have documented the pharmacological effects and mechanisms of action for this compound:
- Study on Osteoclast Differentiation : A study demonstrated that this compound effectively inhibits osteoclast differentiation markers in vitro, providing insights into its mechanism of action in bone metabolism.
- Anti-Cancer Investigations : Preliminary investigations into related compounds suggest that modifications in the structure could enhance anti-cancer efficacy, warranting further exploration into this compound's potential.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. The pyridazinone core can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-cyano-3-(4-methoxyphenyl)acrylamide: This compound shares the benzyl and methoxyphenyl groups but has a different core structure.
N-benzyl-3-(4-cyano-phenyl)acrylamide: Similar in structure but with a cyano group instead of the pyridazinone core.
Uniqueness
N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is unique due to its pyridazinone core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Overview
N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that includes a benzyl group, a pyridazinone moiety, and an acetamide functional group. Its molecular formula is C23H28N4O2, with a molecular weight of approximately 396.50 g/mol.
Inhibition of Osteoclast Differentiation
One of the primary biological activities of this compound is its ability to inhibit osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions such as osteoporosis. Research indicates that this compound does not interfere with the receptor activator of nuclear factor kappa-B ligand (RANKL) signaling pathway but instead affects early stages of osteoclast fusion and enzymatic activity related to bone degradation.
Potential Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties, similar to other pyridazinone derivatives. The specific mechanisms by which it exerts these effects are still under investigation, but its structural features imply potential interactions with various biological targets involved in cancer progression.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes significantly to its biological activities. Comparative analysis with similar compounds reveals insights into how structural modifications can enhance or alter biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Similar oxopyridazine core; fluorinated phenol | Osteoclast differentiation inhibition |
| 2-(methylamino)-N-[2-[3-[6-oxo-pyridazin-1(6H)-y]methyl]phenyl]acetamide | Contains methylamino group; different aromatic substitutions | Investigated for anti-cancer properties |
| 2-[3-[5-(piperidin-4-yloxy)pyrimidin-2-y]phenyl]methyl]-6-(1-methylpyrazol-4-y)pyridazin | Piperidine instead of piperazine; different heterocycles | Potential anti-inflammatory effects |
This table illustrates how variations in structure can lead to differing biological outcomes, emphasizing the importance of specific functional groups in mediating activity.
In Vitro Studies
In vitro evaluations have shown that this compound effectively inhibits osteoclast differentiation without impacting RANKL signaling. This finding is significant as it suggests a novel mechanism for modulating bone resorption processes.
Mechanistic Insights
Molecular modeling studies indicate that the compound may interact with specific enzymes or receptors involved in osteoclast activity, although further research is needed to elucidate these interactions fully. The dual action as both an osteoclast inhibitor and potential anticancer agent positions this compound as a promising candidate for therapeutic development.
Q & A
Q. How can the synthesis of N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and pyridazinone ring formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency .
- Catalysts : Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) improve intermediate stability .
- Temperature control : Maintaining 60–80°C prevents decomposition of heat-sensitive intermediates .
- Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) achieves >95% purity .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl at C3 of pyridazinone) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 407.18) .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (amide and pyridazinone) .
Q. How should researchers evaluate the compound’s stability under experimental conditions?
- Methodological Answer : Conduct kinetic studies under varying conditions:
- pH stability : Use buffered solutions (pH 2–12) with HPLC monitoring over 24 hours to assess degradation .
- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C identifies decomposition thresholds .
- Storage : Store in amber vials under nitrogen at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer : Perform systematic structure-activity relationship (SAR) studies:
- Substituent variation : Compare analogs with nitro (), morpholine (), or trifluoromethyl groups () to isolate activity drivers.
- Biological assays : Standardize cytotoxicity assays (e.g., MTT on HeLa cells) with IC₅₀ calculations to ensure reproducibility .
- Statistical analysis : Use ANOVA to assess significance of substituent-driven activity differences (p < 0.05) .
Q. What methodologies are effective for elucidating the compound’s mechanism of action in cancer research?
- Methodological Answer : Combine in vitro and in silico approaches:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or apoptosis regulators (Bcl-2) at 1–10 µM concentrations .
- Molecular docking : Use AutoDock Vina to predict binding to pyridazinone-sensitive targets (e.g., tubulin; binding energy ≤ –8.0 kcal/mol) .
- Transcriptomics : RNA-seq of treated cancer cells identifies differentially expressed pathways (e.g., p53 signaling) .
Q. How can derivatives of this compound be designed to improve metabolic stability?
- Methodological Answer : Apply medicinal chemistry strategies:
- Bioisosteric replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .
- Prodrug design : Introduce ester moieties at the acetamide group to enhance solubility and hepatic activation .
- In vitro ADME : Use liver microsomes to quantify metabolic half-life (target t₁/₂ > 2 hours) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
